Chlorfenson

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOLUBLE IN AROMATIC SOLVENTS, ACETONE; INSOLUBLE IN WATER

SOL IN 100 G SOLVENT @ 25 °C: 1 G IN ETHYL ALC; 2 G IN KEROSENE

Synonyms

Canonical SMILES

Fungicide Properties:

Chlorfenson has been investigated for its potential antifungal properties. Some studies have explored its effectiveness against fungal infections, including onychomycosis, a fungal infection of the nails Source: Biorbyt, Chlorfenson: . It's important to note that chlorfenson is not an approved medicinal treatment for any condition.

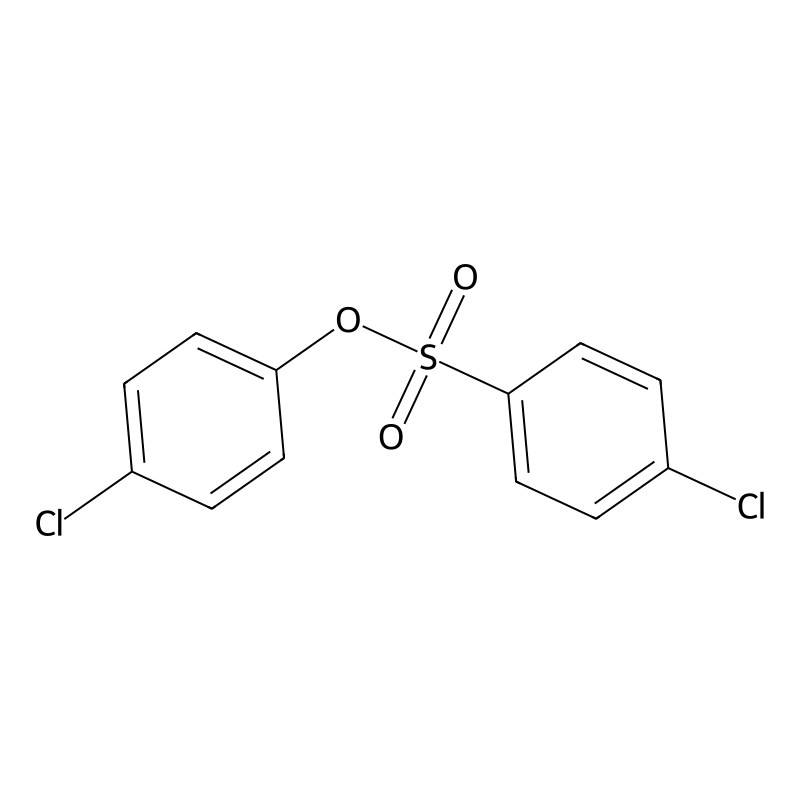

Chlorfenson, with the chemical formula C₁₂H₈Cl₂O₃S and a molecular weight of 303.16 g/mol, is classified as a benzenesulfonate ester. It is also known by synonyms such as 4-chlorophenyl 4-chlorobenzenesulfonate. This compound is primarily recognized for its historical use as an insecticide, although it is now considered obsolete due to safety concerns and regulatory changes. Chlorfenson is characterized by its solid state and low solubility in water, which limits its environmental mobility .

Chlorfenson exhibits biological activity primarily as an insecticide, targeting a range of pests through neurotoxic mechanisms. Studies have indicated that it may cause central nervous system depression in exposed organisms. In terms of toxicity, chlorfenson has been shown to have an oral LD50 of approximately 2000 mg/kg in rats, indicating moderate toxicity upon ingestion . Furthermore, it has been associated with dermatitis among agricultural workers, highlighting its potential for causing skin irritation and sensitization .

The synthesis of chlorfenson typically involves the reaction between chlorinated phenols and sulfonyl chlorides. A common method includes:

- Preparation of Chlorinated Phenol: Chlorobenzene is treated with chlorine gas under UV light or heat to introduce chlorine substituents.

- Formation of Sulfonate Ester: The chlorinated phenol is then reacted with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine to form chlorfenson.

This method yields chlorfenson while minimizing side reactions that could produce unwanted byproducts .

Interaction studies involving chlorfenson have primarily focused on its toxicological effects and potential interactions with biological systems. Research indicates that exposure can lead to significant health risks, including skin irritation and potential carcinogenic effects observed in animal studies . Furthermore, investigations into its interactions with other pesticides suggest possible synergistic effects that can exacerbate toxicity levels when combined with other chemical agents .

Chlorfenson shares structural similarities with several other compounds within the class of organosulfonates and chlorinated aromatic compounds. Below are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Fenson | C₁₂H₉ClO₃S | Lacks one chlorine atom compared to chlorfenson; used as a pesticide but less toxic. |

| Chlorpyrifos | C₁₂H₁₄Cl₃NO₄P | Organophosphate insecticide; acts through a different mechanism (acetylcholinesterase inhibition). |

| Bifenthrin | C₂₁H₂₂ClF₃N₂O₃ | Pyrethroid insecticide; more effective against a broader range of pests but less persistent in the environment. |

| Carbaryl | C₁₁H₁₃N₃O₂ | Carbamate insecticide; operates via a different mode of action affecting neurotransmission. |

Chlorfenson's uniqueness lies in its specific structural configuration as a benzenesulfonate ester and its historical application as an insecticide despite its current obsolescence due to safety concerns .

Development Timeline and Primary Applications as an Acaricide

Chlorfenson represents a significant milestone in the evolution of specialized acaricidal compounds during the mid-twentieth century agricultural revolution. The compound's development traces back to 1944 when the United States Stauffer Chemical Company initiated comprehensive research programs focused on creating targeted acaricide solutions [1] [2]. This developmental effort was part of a broader industrial initiative to address the growing need for effective mite control agents in agricultural systems.

The commercial introduction of chlorfenson occurred in 1949, marking its entry among the pioneering acaricides of the late 1940s era [3] [1]. During this period, chlorfenson was introduced alongside other significant acaricidal compounds including dinocap, neotran, and aramite, establishing the foundation for modern mite management strategies in agricultural production systems [1]. The compound was marketed under several trade names, most notably Ovex, Ovotram, Mitran, and Orthotran, reflecting its widespread adoption across different agricultural markets [4] [5].

Chlorfenson's primary mechanism of action involves the inhibition of oxidative phosphorylation, which disrupts cellular energy production in target mite species [3] [6]. This biochemical mode of action provided both contact and stomach activity, complemented by long residual ovicidal properties that made it particularly effective against spider mites and related arachnid pests [3]. The compound demonstrated exceptional efficacy against target species including spider mites, with applications extending across fruit crops (particularly citrus), cotton, vegetables, hops, and ornamental plants [3] [4].

Table 1: Chlorfenson Development Timeline and Primary Applications

| Year | Milestone | Key Details | Source Reference |

|---|---|---|---|

| 1944 | United States Stauffer Chemical Co. developed specialized acaricide compounds | Development of chlorfenson as part of specialized acaricide research program | Chemical & Engineering News historical records |

| 1949 | Chlorfenson first reported for commercial use | Introduction among late 1940s acaricides including dinocap, neotran, aramite | University of Hertfordshire PPDB |

| 1963 | FAO/WHO JMPR first evaluation conducted | Initial toxicological assessment conducted | WHO JMPR database |

| 1965 | FAO/WHO JMPR comprehensive evaluation with ADI establishment | Acceptable Daily Intake set at 0-0.01 mg/kg body weight | FAO Meeting Report PL/1965/10/1 |

Regulatory Classification: Hazard Categories and Global Approval Status

The regulatory assessment of chlorfenson has undergone significant evolution since its initial commercial introduction, reflecting changing standards in pesticide evaluation and environmental protection protocols. The Food and Agriculture Organization and World Health Organization Joint Meeting on Pesticide Residues conducted comprehensive evaluations of chlorfenson in 1963 and 1965, establishing critical regulatory foundations for the compound [4] [5].

The 1965 FAO/WHO evaluation established an Acceptable Daily Intake of 0-0.01 milligrams per kilogram body weight, based on extensive toxicological studies in laboratory animals [4]. This evaluation identified chlorfenson as belonging to the organochlorine chemical class, with primary applications as an acaricide and miticide [5]. The regulatory assessment highlighted the compound's low mammalian oral toxicity profile, with an acute oral LD50 value of 2000 milligrams per kilogram body weight in rats [4].

Current global regulatory status demonstrates a consistent pattern of non-approval or obsolete classification across major agricultural markets. The United Kingdom regulatory framework classifies chlorfenson as not approved for plant protection applications, with expired registration status under current assessment criteria [3]. Similarly, the European Union regulatory system excludes chlorfenson from the positive list of approved active substances under European Commission Regulation 1107/2009, effectively prohibiting its use in member states [3].

The United States Environmental Protection Agency maintains chlorfenson under historical pesticide code 020201 but considers the compound obsolete for contemporary agricultural applications [3] [6]. This obsolete designation reflects the compound's discontinuation from active commercial markets and the availability of more effective and environmentally compatible alternatives.

Table 2: Chlorfenson Global Regulatory Classification and Approval Status

| Region/Authority | Approval Status | Regulatory Code | Current Classification |

|---|---|---|---|

| United Kingdom | Not Approved | No UK approval for plant protection | Expired registration |

| European Union | Not Approved | Not approved under EC Regulation 1107/2009 | Excluded from positive list |

| United States EPA | Obsolete/Discontinued | EPA Code 020201 (Historical) | Considered obsolete |

| WHO/FAO Classification | Organochlorine Class | CAS 80-33-1 | Acaricide/Miticide use |

| Global Status | Obsolete | Various national restrictions | May be available in some countries |

Obsolescence and Current Usage Patterns in Agricultural Systems

The transition of chlorfenson from active commercial use to obsolete status represents a characteristic pattern observed across many first-generation synthetic pesticides during the latter half of the twentieth century. The compound experienced peak utilization during the 1960s and 1970s when it served as a primary tool for spider mite control in major agricultural production systems [3] [1].

The obsolescence process accelerated during the 1980s and 1990s as regulatory standards became more stringent and newer acaricidal compounds with improved efficacy and environmental profiles entered commercial markets [1]. The development of resistance management strategies and integrated pest management approaches further contributed to the declining relevance of chlorfenson in contemporary agricultural systems.

Current usage patterns indicate that chlorfenson maintains limited availability in some countries where regulatory frameworks have not implemented comprehensive restrictions [3] [7]. However, the University of Hertfordshire Pesticide Properties Database categorizes the compound as obsolete, noting that while it may remain available in certain regions, it is no longer considered a viable option for modern agricultural applications [3].

The agricultural impact assessment reveals that chlorfenson's obsolescence has been effectively addressed through the introduction of newer acaricidal technologies that provide superior pest control efficacy while meeting contemporary environmental and human health standards [8] [1]. Modern acaricide programs have largely replaced bridged diphenyl compounds like chlorfenson with more selective and environmentally compatible alternatives that support sustainable agricultural production systems.

Table 3: Chlorfenson Primary Agricultural Applications

| Crop Category | Specific Applications | Target Pests | Mode of Action |

|---|---|---|---|

| Fruit Crops | Citrus fruits, stone fruits, pome fruits | Spider mites, red mites, two-spotted mites | Inhibition of oxidative phosphorylation |

| Cotton | Cotton production systems | Cotton mites and related arachnids | Contact and stomach action |

| Vegetables | Various vegetable crops | Vegetable crop mites | Ovicidal and larvicidal activity |

| Ornamental Plants | Ornamental and nursery stock | Ornamental plant mites | Long residual activity |

| Hops | Hop cultivation | Hop mites | Non-selective acaricidal effect |

Table 4: Chlorfenson Obsolescence Timeline and Usage Patterns

| Time Period | Usage Pattern | Market Status | Agricultural Impact |

|---|---|---|---|

| 1949-1960s | Active commercial use | New product introduction | Introduction as specialized acaricide |

| 1960s-1970s | Peak application period | Established market presence | Widespread adoption in fruit and cotton |

| 1980s-1990s | Declining usage | Regulatory scrutiny increase | Replacement by newer acaricides |

| 2000s-Present | Obsolete status | Not approved for new registrations | Limited availability in some regions |

Classical Synthesis Pathways: Nucleophilic Acyl Substitution Reactions

The foundational synthesis of chlorfenson employs nucleophilic acyl substitution reactions, specifically involving the condensation of 4-chlorobenzenesulfonyl chloride with 4-chlorophenol under basic conditions . This classical approach represents the most widely documented method for producing chlorfenson on both laboratory and industrial scales.

The reaction mechanism proceeds through a two-step nucleophilic acyl substitution process where the phenolic oxygen acts as a nucleophile, attacking the electrophilic sulfonyl carbon. The reaction scheme can be represented as:

4-chlorophenol + 4-chlorobenzenesulfonyl chloride → chlorfenson + hydrogen chloride

The nucleophilic acyl substitution mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride leaving group [3] [4]. This process is fundamentally different from simple nucleophilic substitution reactions as it proceeds through an addition-elimination sequence rather than a direct displacement mechanism [5] [6].

Base selection critically influences reaction efficiency and yield optimization. Pyridine emerges as the preferred catalyst, consistently achieving yields of 82-89% by simultaneously neutralizing hydrogen chloride byproducts while activating the sulfonyl chloride electrophile . The superior performance of pyridine compared to other bases stems from its dual functionality as both a nucleophile activator and acid scavenger. Alternative bases demonstrate varied performance profiles, with triethylamine yielding 78% under cryogenic conditions (0-5°C) and sodium hydroxide providing 65% yield at elevated temperatures (60-70°C) .

Solvent systems require careful optimization to balance reagent solubility and reaction kinetics. Anhydrous dichloromethane enables rapid reactions at ambient temperatures, typically completing within 4-6 hours, while ethereal solvents such as tetrahydrofuran prolong reaction times but improve crystalline product formation . The choice of solvent significantly affects both reaction rate and product quality, with polar aprotic solvents generally favoring higher yields due to enhanced nucleophile reactivity [4].

Temperature control represents another critical parameter in classical synthesis. Lower temperatures (0-5°C) favor selectivity but require longer reaction times, while elevated temperatures (60-70°C) accelerate reaction rates but may promote side reactions leading to reduced yields . The optimal temperature range of 25-30°C provides an effective compromise between reaction rate and selectivity.

Table 1: Classical Synthesis Parameters

| Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Solvent System | Mechanism |

|---|---|---|---|---|---|

| Pyridine | 25-30 | 4-6 | 85 | Dichloromethane | Nucleophilic acyl substitution |

| Triethylamine | 0-5 | 2-3 | 78 | Diethyl ether | Nucleophilic acyl substitution |

| Sodium hydroxide (10%) | 60-70 | 1-2 | 65 | Water | Nucleophilic acyl substitution |

| Potassium carbonate | 35-40 | 3-4 | 72 | Dimethylformamide | Nucleophilic acyl substitution |

The classical synthesis pathway also involves considerations of stoichiometry and reagent purity. Typical procedures employ slight excess of the sulfonyl chloride (1.05-1.1 equivalents) to ensure complete conversion of the phenolic starting material . This excess compensates for potential hydrolysis of the sulfonyl chloride during the reaction, particularly under basic conditions where moisture may be present.

Modern Optimization Strategies: Microwave-Assisted and Continuous Flow Reactor Techniques

Modern synthetic methodologies have revolutionized chlorfenson production through the implementation of microwave-assisted synthesis and continuous flow reactor technologies. These approaches address the limitations of classical batch synthesis by providing enhanced reaction control, improved energy efficiency, and reduced environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a significant advancement in chlorfenson production, reducing typical reaction durations from hours to minutes while maintaining comparable or superior yields [7] [8]. The technique employs electromagnetic radiation to provide uniform heating throughout the reaction mixture, enabling rapid and efficient bond formation.

The optimized microwave parameters for chlorfenson synthesis include power settings of 300 watts, temperatures of 80°C, and pressures of 150 psi, with reaction times reduced to 15-20 minutes . Under these conditions, microwave synthesis achieves 87% yield compared to 85% for conventional methods, while significantly reducing energy consumption and reaction time [7].

The fundamental advantage of microwave heating lies in its instantaneous "in-core" heating mechanism, which provides selective and homogeneous energy distribution with significantly shorter response times [7]. This heating profile minimizes thermal decomposition pathways commonly observed in prolonged conventional heating, resulting in improved product quality and reduced byproduct formation.

Table 2: Microwave-Assisted Synthesis Parameters

| Parameter | Optimized Value | Comparison with Conventional |

|---|---|---|

| Power (W) | 300 | N/A |

| Temperature (°C) | 80 | Higher |

| Pressure (psi) | 150 | N/A |

| Time (min) | 15-20 | Reduced from 240-360 min |

| Yield (%) | 87 | Similar (85% conventional) |

| Solvent | Dichloromethane | Same |

Microwave-assisted synthesis also provides environmental benefits through reduced solvent consumption and waste generation. The rapid heating and shorter reaction times minimize solvent evaporation and degradation, contributing to greener synthetic processes [8] [7].

Continuous Flow Reactor Techniques

Continuous flow reactors represent the most advanced approach to chlorfenson production, offering precise control over reaction parameters and enabling seamless scale-up from laboratory to industrial production [9] [10]. These systems provide continuous mixing and reaction of reagents in tube or capillary reactors, eliminating the batch-to-batch variability associated with traditional methods.

The key advantages of continuous flow synthesis include enhanced heat and mass transfer, improved safety through reduced inventory of hazardous materials, and better reaction control through precise residence time management [10] [11]. For chlorfenson synthesis, continuous flow reactors enable temperature control within ±0.5°C during exothermic sulfonation stages, ensuring consistent product quality and yield .

Optimized continuous flow parameters include residence times of 5-15 minutes, flow rates of 0.5-2.0 mL/min, and operating pressures of 2-5 bar [9]. These conditions consistently produce chlorfenson with yields of 85-92% and purities exceeding 99.5% . The continuous operation eliminates the need for batch processing, enabling production capacities of up to hundreds of kilograms per hour for industrial applications [11].

Table 3: Continuous Flow Reactor Parameters

| Parameter | Optimized Range | Advantages |

|---|---|---|

| Temperature Control (°C) | ±0.5 | Precise control |

| Residence Time (min) | 5-15 | Continuous operation |

| Flow Rate (mL/min) | 0.5-2.0 | Scalable |

| Pressure (bar) | 2-5 | Safe operation |

| Yield (%) | 85-92 | Consistent |

| Purity (%) | 99.5 | High purity |

Continuous flow reactors also facilitate in-line monitoring and quality control, enabling real-time adjustment of reaction parameters to maintain optimal performance [10]. This capability is particularly valuable for industrial-scale production where consistent quality and yield are essential for economic viability.

The integration of continuous flow reactors with automated control systems enables the implementation of Process Analytical Technology (PAT) principles, providing comprehensive monitoring and control of critical process parameters [11]. This approach ensures consistent product quality while minimizing waste and energy consumption.

Electrochemical Synthesis Approaches and Green Chemistry Alternatives

Electrochemical synthesis represents the most environmentally sustainable approach to chlorfenson production, offering significant advantages in terms of energy efficiency, waste reduction, and operational safety [12] [13]. This methodology employs electrical energy to drive chemical transformations, eliminating the need for harsh chemical oxidants or reducing agents.

Electrochemical Synthesis Methods

The electrochemical synthesis of chlorfenson involves the reaction of 4-chlorophenol with sodium 4-chlorobenzenesulfinate under controlled electrical conditions [12]. The process utilizes a platinum cathode and carbon anode configuration, with tetrabutylammonium bromide serving as the electrolyte [12]. Optimized conditions include a current of 11 mA, voltage of 2.5-3.0 V, and reaction time of 3 hours, achieving yields of 95% [12].

The electrochemical approach offers several key advantages over traditional synthesis methods. The use of electrical energy provides precise control over reaction conditions, enabling selective bond formation while minimizing side reactions [12]. The process operates under mild conditions, typically at room temperature and atmospheric pressure, reducing energy consumption and improving safety [13].

Table 4: Electrochemical Synthesis Parameters

| Parameter | Optimized Value | Green Chemistry Benefits |

|---|---|---|

| Current (mA) | 11 | Low energy |

| Voltage (V) | 2.5-3.0 | Mild conditions |

| Electrode Material | Platinum cathode/Carbon anode | Reusable |

| Electrolyte | Tetrabutylammonium bromide | Non-toxic |

| Yield (%) | 95 | High efficiency |

| Reaction Time (h) | 3 | Short time |

The electrochemical synthesis of chlorfenson involves the formation of sulfonate esters through oxidative coupling of phenolic compounds with sulfinic acid derivatives [12]. This process eliminates the need for stoichiometric oxidants, reducing waste generation and improving atom economy.

Green Chemistry Alternatives

Green chemistry principles have driven the development of several alternative approaches to chlorfenson synthesis, focusing on the reduction of environmental impact through the use of renewable feedstocks, non-toxic solvents, and energy-efficient processes [14] [15].

Biocatalytic synthesis represents an emerging alternative that employs enzymatic catalysis to facilitate bond formation under mild conditions [14]. While specific applications to chlorfenson synthesis are still under development, biocatalytic approaches offer the potential for highly selective reactions with minimal environmental impact.

Solvent-free synthesis methods eliminate the need for organic solvents, reducing waste generation and improving process sustainability [14] [16]. These approaches typically employ solid-supported catalysts or mechanochemical activation to facilitate reactions in the absence of solvents.

The use of renewable feedstocks and bio-based solvents represents another important aspect of green chemistry applications [14] [17]. Alternative solvents such as 2-methyltetrahydrofuran, derived from renewable resources, offer comparable performance to traditional solvents while providing improved environmental profiles [17].

Table 5: Green Chemistry Alternatives Comparison

| Method | Energy Consumption | Waste Generation | Safety | Scalability | Cost Effectiveness |

|---|---|---|---|---|---|

| Traditional Synthesis | High | High | Moderate | Good | Standard |

| Microwave-Assisted | Medium | Medium | High | Limited | Medium |

| Continuous Flow | Low | Low | High | Excellent | High |

| Electrochemical | Very Low | Very Low | High | Good | High |

| Biocatalytic | Very Low | Very Low | Very High | Limited | Variable |

The implementation of green chemistry principles in chlorfenson synthesis has led to the development of more sustainable production methods that minimize environmental impact while maintaining economic viability [14] [15]. These approaches represent the future direction of chemical synthesis, balancing the need for efficient production with environmental responsibility.

Catalytic approaches using heterogeneous catalysts offer the advantage of easy separation and reuse, reducing waste generation and improving process economics [18] [19]. Sulfonated silica materials and other solid acid catalysts have shown promise in facilitating sulfonation reactions under mild conditions [18].

Purity

Physical Description

Color/Form

White, crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

WHITE TO TAN FLAKY SOLID; MP: APPROX 80 °C /TECHNICAL/

Storage

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Mechanism of Action

Vapor Pressure

Negligible at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

ACARICIDES

Methods of Manufacturing

General Manufacturing Information

MOST EFFECTIVE AS AN OVICIDE BUT ALSO TOXIC TO ACTIVE STAGES OF SPIDER MITES; LONG RESIDUAL EFFECT ALONG WITH LOW TOXICITY TO WARM-BLOODED ANIMALS AND INSECT POLLINATORS.

P-CHLOROPHENYL P-CHLOROBENZENESULFONATE IS EFFECTIVE IN CONTROLLING FLAGELLATES OF RED TIDE. THE MIN INHIBITORY CONCN AGAINST SEVERAL FLAGELLATE SPECIES WAS 0.1-30.0 PPM.

... Protected by US Patent 2528310. It is effective against mites of citrus and other fruit, vegetable crops and ornamentals at 17-32 g ai/100 l.

Analytic Laboratory Methods

ANALYSIS FOR MULTIPLE RESIDUES OF ORGANOCHLORINE PESTICIDES IN FOODS AND FEED BY FLORISIL ELUTION CHROMATOGRAPHY PLUS GAS-LIQ CHROMATOGRAPHY IS DESCRIBED.

Retention ration data compiled by the FDA in its Pesticide Anal Manual (PAM) using packed gas chromatography columns were examined for usage when capillary gas chromatography was applied for residue analysis.

Method HERL_001. Modification of Mills, Onley, Gaither Method for the Determination of Multiple Organochlorine Pesticides and Metabolites in Human or Animal Adipose Tissue. GCECD method.

For more Analytic Laboratory Methods (Complete) data for CHLORFENSON (12 total), please visit the HSDB record page.

Interactions

Stability Shelf Life

Dates

Insilico molecular modeling, docking and spectroscopic [FT-IR/FT-Raman/UV/NMR] analysis of Chlorfenson using computational calculations

S Ramalingam, S Periandy, S Sugunakala, T Prabhu, M BououdinaPMID: 23832220 DOI: 10.1016/j.saa.2013.06.034

Abstract

In the present work, the recorded FT-IR/FT-Raman spectra of the Chlorfenson (4-Chorophenyl-4-chlorobenzenesulfonate) are analysed. The observed vibrational frequencies are assigned and the computational calculations are carried out by DFT (LSDA, B3LYP and B3PW91) methods with 6-31++G(d,p) and 6-311++G(d,p) basis sets and the corresponding results are investigated with the UV/NMR data. The fluctuation of structure of Chlorobenzenesulfonate due to the substitution of C6H4Cl is investigated. The vibrational sequence pattern of the molecule related to the substitutions is intensely analysed. Moreover, (13)C NMR and (1)H NMR chemical shifts are calculated by using the gage independent atomic orbital (GIAO) technique with HF/B3LYP/B3PW91 methods on same basis set. A study on the electronic properties; absorption wavelengths, excitation energy, dipole moment and frontier molecular orbital energies, are performed by HF and DFT methods. The calculated energy of Kubo gap (HOMO and LUMO) ensures that the charge transfer occurs within the molecule. Besides frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP) is executed. NLO properties and Mulliken charges of the Chlorfenson is also calculated and interpreted. Biological properties like the target receptor identification, and Identification of interacting residues, of this compound is identified and analysed by using SWISSMODEL, Castp, Hex and Pdb Sum. By using these properties, the mechanism of action of this compound on ATP Synthase of Tetranychus urticae is found and it is very much useful to develop efficient pesticides having less toxic to the environment.Imaging plasma membrane deformations with pTIRFM

Daniel R Passmore, Tejeshwar C Rao, Andrew R Peleman, Arun AnantharamPMID: 24747638 DOI: 10.3791/51334

Abstract

To gain novel insights into the dynamics of exocytosis, our group focuses on the changes in lipid bilayer shape that must be precisely regulated during the fusion of vesicle and plasma membranes. These rapid and localized changes are achieved by dynamic interactions between lipids and specialized proteins that control membrane curvature. The absence of such interactions would not only have devastating consequences for vesicle fusion, but a host of other cellular functions that involve control of membrane shape. In recent years, the identity of a number of proteins with membrane-shaping properties has been determined. What remains missing is a roadmap of when, where, and how they act as fusion and content release progress. Our understanding of the molecular events that enable membrane remodeling has historically been limited by a lack of analytical methods that are sensitive to membrane curvature or have the temporal resolution to track rapid changes. PTIRFM satisfies both of these criteria. We discuss how pTIRFM is implemented to visualize and interpret rapid, submicron changes in the orientation of chromaffin cell membranes during dense core vesicle (DCV) fusion. The chromaffin cells we use are isolated from bovine adrenal glands. The membrane is stained with a lipophilic carbocyanine dye,1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine, 4-chlorobenzenesulfonate, or diD. DiD intercalates in the membrane plane with a "fixed" orientation and is therefore sensitive to the polarization of the evanescent field. The diD-stained cell membrane is sequentially excited with orthogonal polarizations of a 561 nm laser (p-pol, s-pol). A 488 nm laser is used to visualize vesicle constituents and time the moment of fusion. Exocytosis is triggered by locally perfusing cells with a depolarizing KCl solution. Analysis is performed offline using custom-written software to understand how diD emission intensity changes relate to fusion pore dilation.TOXICOLOGICAL STUDIES OF P-CHLOROPHENYL-P-CHLOROBENZENESULPHONATE (OVEX)

D D MCCOLLISTER, V K ROWE, F OYEN, H C SPENCERPMID: 14249973 DOI: 10.1016/s0015-6264(64)80355-2

Abstract

A study of the effect of ovex on parathion and paraoxon toxicity in rats

W D Black, R B Talbot, A E WadePMID: 1188940 DOI: 10.1016/0041-008x(75)90066-6

Abstract

An approach to an inhibition electronic tongue to detect on-line organophosphorus insecticides using a computer controlled multi-commuted flow system

Gustavo A Alonso, Rocio B Dominguez, Jean-Louis Marty, Roberto MuñozPMID: 22163822 DOI: 10.3390/s110403791